2-chlorodibenzo[b,f]thiepin-10(11H)-one

Catalog No.
S9022367
CAS No.
1469-31-4
M.F
C14H9ClOS
M. Wt
260.7 g/mol
Availability
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2-chlorodibenzo[b,f]thiepin-10(11H)-one

CAS Number

1469-31-4

Product Name

2-chlorodibenzo[b,f]thiepin-10(11H)-one

IUPAC Name

3-chloro-5H-benzo[b][1]benzothiepin-6-one

Molecular Formula

C14H9ClOS

Molecular Weight

260.7 g/mol

InChI

InChI=1S/C14H9ClOS/c15-10-5-6-13-9(7-10)8-12(16)11-3-1-2-4-14(11)17-13/h1-7H,8H2

InChI Key

VKDLTOVJSBQLAL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)SC3=CC=CC=C3C1=O

Molecular Architecture

The compound’s structure comprises a tricyclic system: two benzene rings fused to a seven-membered thiepin ring containing a sulfur atom and a ketone group at position 10. The chlorine substituent is located at position 2 of the fused aromatic system. Its IUPAC name, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, reflects this arrangement (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₁₄H₉ClOS
Molecular weight260.74 g/mol
CAS Registry No.1469-31-4
Melting pointNot reported
SolubilitySoluble in DMSO, DMF, ethanol
Spectral data (UV-Vis)λₘₐₓ: 247, 267, 295 nm

The planar thiepin ring adopts a boat conformation, with the sulfur atom contributing to electron delocalization across the π-system. X-ray crystallography of analogous dibenzothiepins reveals intermolecular C–H⋯S and π–π interactions stabilizing the crystal lattice.

Cyclization Strategies for Dibenzothiepin Core Formation

Polyphosphoric Acid-Mediated Seven-Membered Ring Closure

Polyphosphoric acid (PPA) remains the cornerstone reagent for dibenzothiepin cyclization due to its dual role as a Brønsted acid catalyst and dehydrating agent. The reaction typically involves heating precursor dicarboxylic acids or esters in PPA at 40–120°C, facilitating intramolecular esterification and subsequent ring closure. For example, cyclization of 5-(1-carboxyethyl)-2-phenylthiophenylacetate in PPA (116% concentration) and methylene chloride at 40°C for 3.5 hours yields dibenzothiepin derivatives in moderate-to-high yields after extraction [4]. PPA’s viscosity and proton-donating capacity enable precise control over reaction kinetics, minimizing byproducts like linear oligomers [1].

Table 1: PPA-Mediated Cyclization Conditions

PrecursorPPA ConcentrationTemperature (°C)Time (h)Yield (%)
2-Phenylthiophenylacetate116%403.555–60 [4]
N-Arylindoles85%1201270–75 [7]

The choice of co-solvent significantly impacts reaction efficiency. Methylene chloride, when combined with PPA, reduces mixture viscosity, enhancing mass transfer and ensuring homogeneous heating [4]. In contrast, solvent-free PPA systems require higher temperatures (≥100°C) but simplify post-reaction purification [7].

Copper-Catalyzed Halogenation Techniques

While copper-mediated halogenation strategies for dibenzothiepin cores are less documented in the literature, analogous methodologies from biaryl synthesis suggest potential pathways. For instance, Ullmann-type coupling of halogenated precursors could theoretically enable simultaneous cyclization and halogen introduction. However, current protocols for dibenzothiepins predominantly utilize pre-halogenated starting materials or post-cyclization functionalization [4] [7]. Further research is needed to adapt copper-catalyzed C–X bond formation for this scaffold.

Functionalization at the 2-Position

Chlorination Protocols and Selectivity Control

Direct electrophilic chlorination of the dibenzothiepin core at the 2-position remains challenging due to competing sulfone oxidation and ring strain. Instead, chlorination is typically achieved via two strategies:

  • Pre-cyclization halogenation: Introducing chlorine atoms to biphenyl precursors before cyclization ensures regioselectivity. For example, 2-chloro-substituted thiophenol derivatives undergo PPA-mediated cyclization without compromising the halogen’s position [4].
  • Post-cyclization substitution: Nucleophilic aromatic substitution (SNAr) on brominated intermediates using CuCl or KCl in polar aprotic solvents (e.g., DMF) enables late-stage chlorination. This approach benefits from the dibenzothiepin’s electron-deficient aromatic system, which activates para- and meta-positions toward nucleophiles [5].

Selectivity control: Steric hindrance from the thiepin’s sulfur bridge directs electrophiles to the less hindered 2-position, while electronic effects from the ketone group deactivate the 10-position [4].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts enable versatile functionalization of 2-chlorodibenzo[b,f]thiepin-10(11H)-one through Suzuki–Miyaura and Buchwald–Hartwig couplings. For instance, Suzuki reactions with arylboronic acids replace the 2-chloro substituent with aryl groups under mild conditions (Pd(PPh3)4, Na2CO3, 80°C), preserving the thiepin core’s integrity [5].

Table 2: Palladium-Catalyzed Coupling Examples

SubstrateCoupling PartnerCatalystYield (%)
2-Chlorodibenzo-thiepinPhenylboronic acidPd(PPh3)485 [5]
2-Bromodibenzo-thiepinVinyltin reagentPd(OAc)2/XPhos78 [6]

Industrial-Scale Production Optimization

Solvent System Selection for Large-Batch Reactions

Industrial syntheses prioritize solvent systems that balance reaction efficiency, safety, and cost. For PPA-mediated cyclization, methylene chloride co-solvents reduce PPA consumption by 30–40% compared to neat PPA, while enabling continuous extraction workflows [4]. Recent advancements employ recyclable ionic liquids (e.g., [BMIM][PF6]) as PPA diluents, achieving 95% solvent recovery rates in pilot-scale trials [7].

Catalytic Process Intensification

Fixed-bed reactors with immobilized acid catalysts (e.g., sulfonated silica-PPA composites) enhance dibenzothiepin production throughput by eliminating batch-wise catalyst removal. These systems operate at 120°C with a space velocity of 0.5 h⁻¹, achieving 90% conversion per pass [7]. Additionally, flow chemistry setups reduce reaction times from hours to minutes by maintaining optimal temperature gradients during cyclization [5].

X-ray Crystallographic Studies of Thiepin Derivatives

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of 2-chlorodibenzo[b,f]thiepin-10(11H)-one and related compounds. Crystallographic investigations of thiepin derivatives have revealed critical structural parameters that define their molecular geometry and conformational preferences [1] [2].

The crystal structure determination of dibenzothiepin compounds requires careful consideration of crystal quality and data collection parameters. Single crystal X-ray diffraction studies typically employ molybdenum or copper radiation sources, with data collection extending to high resolution limits to ensure accurate structural determination [3] [4]. The crystallographic analysis provides precise bond lengths, bond angles, and torsion angles that are essential for understanding the molecular architecture of these heterocyclic systems.

Comprehensive crystallographic studies have established that dibenzothiepin derivatives consistently adopt specific conformational preferences in the solid state. The structural data compiled from multiple investigations demonstrates the systematic variation in geometric parameters across different substitution patterns and ring fusion modes [5] [2]. These crystallographic parameters form the foundation for understanding the relationship between molecular structure and physical properties in thiepin-containing compounds.

Table 1: X-ray Crystallographic Parameters of Thiepin Derivatives

CompoundDihedral Angle (°)Space GroupBoat ConformationC-S-C Angle Range (°)
Dibenzo[b,e]thiepin-11(6H)-one56.5(1)MonoclinicDistorted boat103-104
Dibenzothiepin-10(11H)-one general50-65 rangeVariousBoat/twisted-boat103-106
Dibenzo[c,e]thiepine-5(7H)-thione50.8(5)Orthorhombic PbcaBoat103.64(12)
Naphtho[2,1-e:1',2'-e]thiepin65.17(8)Monoclinic P21/nBoat104-105

Boat Conformation Analysis in Seven-Membered Rings

The seven-membered thiepin ring in 2-chlorodibenzo[b,f]thiepin-10(11H)-one and related derivatives consistently adopts a boat conformation rather than the theoretically possible chair conformation. This conformational preference has been definitively established through extensive crystallographic studies of dibenzothiepin systems [1] [2].

The boat conformation in seven-membered thiepin rings is characterized by specific geometric features that distinguish it from six-membered ring conformations. In the boat conformation, the sulfur atom and the carbon atom opposite to it in the seven-membered ring occupy positions that are elevated above the mean plane of the remaining five atoms. This arrangement creates a characteristic "boat-like" shape that minimizes steric interactions while accommodating the geometric constraints imposed by the fused benzene rings [1].

Crystallographic analysis reveals that the boat conformation in dibenzothiepin derivatives is typically distorted rather than perfectly symmetrical. The distortion arises from the asymmetric positioning of the ketone functionality and the influence of the fused aromatic systems. In dibenzo[b,e]thiepin-11(6H)-one, the seven-membered thiepin ring adopts a distorted boat conformation with specific geometric parameters that reflect this asymmetry [2].

The stability of the boat conformation in thiepin rings can be attributed to several factors. The sp³ hybridization of specific carbon atoms within the ring system, particularly the carbon bearing the ketone functionality, contributes to the conformational stability [2]. Additionally, the geometric constraints imposed by the fused benzene rings prevent the adoption of alternative conformations that might be accessible in non-fused seven-membered rings.

Comparative studies of different thiepin derivatives have demonstrated that the boat conformation is remarkably consistent across various substitution patterns and ring fusion modes. The seven-membered thiepin ring of 2,7-di-p-chlorobenzoylnaphtho[2'3'-4:5]thiepin exhibits conformational flexibility, with the boat conformation being the predominant form observed in crystalline materials [6] [7].

The conformational analysis of seven-membered rings in thiepin systems has been further validated through computational studies. Density functional theory calculations performed on dibenzo[b,e]thiepin-11(6H)-one at the B3LYP 6-31G(d) level confirmed the preference for the boat conformation, although the calculated dihedral angles showed some deviation from the experimentally observed values [2].

Dihedral Angle Measurements of Fused Benzene Systems

The dihedral angles between fused benzene rings in dibenzothiepin systems represent critical structural parameters that influence both the physical properties and chemical reactivity of these compounds. Systematic crystallographic studies have established characteristic dihedral angle ranges for different classes of thiepin derivatives [8] [9] [10].

In 2-chlorodibenzo[b,f]thiepin-10(11H)-one and related compounds, the dihedral angle between the mean planes of the two fused benzene rings typically ranges from 50° to 65°. This range reflects the geometric constraints imposed by the seven-membered thiepin ring and the specific substitution patterns present in individual derivatives [1] [2].

The measurement of dihedral angles in fused benzene systems requires careful consideration of the planes used for calculation. The mean planes of the benzene rings are typically defined by the six carbon atoms comprising each aromatic ring, with the dihedral angle calculated as the angle between these planes. Crystallographic studies have consistently employed this methodology to ensure comparability across different structural investigations [8] [9].

Specific examples of dihedral angle measurements in thiepin derivatives demonstrate the systematic variation observed across different compounds. In dibenzo[b,e]thiepin-11(6H)-one, the dihedral angle between the mean planes of the two fused benzene rings measures 56.5(1)° [2]. This value is representative of the range typically observed in ketone-containing dibenzothiepin systems.

The influence of ring fusion patterns on dihedral angles has been systematically investigated through comparative crystallographic studies. Dibenzo[c,e]thiepine-5(7H)-thione exhibits a dihedral angle of 50.8(5)° between its fused benzene rings, which is somewhat smaller than the angles observed in ketone derivatives [5]. This difference reflects the distinct electronic and steric effects associated with different functional groups.

Naphthalene-fused thiepin systems exhibit larger dihedral angles compared to benzene-fused derivatives. In dinaphth[2,1-e:1′,2′-e]thiepin-3-(5H)-thione, the dihedral angle between the naphthalene systems reaches 65.17(8)°, demonstrating the increased steric hindrance associated with larger aromatic systems [5].

Table 2: Dihedral Angle Measurements in Fused Benzene Systems

Compound TypeMean Dihedral Angle (°)Range Observed (°)Ring System Effect
Dibenzo[b,f]thiepin derivatives55-6250.8-62.4Moderate twist
Dibenzo[c,e]thiepin systems50-5546.2-54.3Significant twist
Dibenzo[b,e]thiepin ketones56-5852.1-58.9Pronounced twist
Chlorinated dibenzothiepins52-6051.2-59.8Chlorine-induced twist
Naphtho-fused thiepins65-6862.5-70.2Extensive twist

The relationship between dihedral angles and molecular properties has been explored through correlations with spectroscopic and electronic properties. Larger dihedral angles generally correspond to reduced conjugation between the fused aromatic systems, which influences both the electronic absorption spectra and the magnetic properties of these compounds [8] [10].

Spectroscopic Identification Techniques

Spectroscopic methods provide essential tools for the structural characterization and identification of 2-chlorodibenzo[b,f]thiepin-10(11H)-one and related compounds. The combination of infrared spectroscopy and nuclear magnetic resonance spectroscopy offers complementary information about molecular structure, functional group identification, and electronic environment effects [11] [12].

The spectroscopic characterization of thiepin derivatives requires careful consideration of the unique structural features that distinguish these compounds from other heterocyclic systems. The presence of the sulfur heteroatom, the seven-membered ring system, and the fused aromatic rings all contribute to characteristic spectroscopic signatures that facilitate identification and structural determination [13] [14].

Infrared Spectral Fingerprinting of Thiepin Ketones

Infrared spectroscopy provides definitive identification of functional groups and molecular frameworks in thiepin ketones through analysis of characteristic vibrational frequencies. The infrared spectra of 2-chlorodibenzo[b,f]thiepin-10(11H)-one and related compounds exhibit distinctive absorption bands that serve as diagnostic fingerprints for structural identification [11] [15] [16].

The carbonyl stretching vibration represents the most prominent and diagnostic feature in the infrared spectra of thiepin ketones. The C=O stretching frequency in aromatic ketones such as 2-chlorodibenzo[b,f]thiepin-10(11H)-one typically appears in the range of 1690-1705 cm⁻¹, which is characteristic of conjugated carbonyl systems [15] [16]. This frequency range reflects the electronic interaction between the carbonyl group and the adjacent aromatic system, resulting in a slight lowering of the stretching frequency compared to saturated ketones.

The specific position of the carbonyl stretching band within the 1690-1705 cm⁻¹ range provides information about the degree of conjugation and the electronic environment of the ketone functionality. In 2-chlorodibenzo[b,f]thiepin-10(11H)-one, the presence of the chlorine substituent and the extended aromatic system influences the precise frequency of the C=O stretch, typically appearing near 1698 cm⁻¹ [15] [17].

Aromatic C-H stretching vibrations in thiepin ketones appear in the characteristic range of 3020-3100 cm⁻¹, with typical absorption occurring around 3060 cm⁻¹ [11] [16]. These absorptions are readily distinguished from aliphatic C-H stretching vibrations, which appear at lower frequencies in the range of 2850-3000 cm⁻¹. The relative intensities and precise frequencies of these absorptions provide information about the substitution patterns on the aromatic rings.

The fingerprint region (1200-700 cm⁻¹) of thiepin ketones contains multiple absorption bands arising from C-C stretching, C-H bending, and C-S stretching vibrations [11] [18]. This region is particularly complex due to the numerous vibrational modes associated with the fused ring system and the seven-membered thiepin ring. The pattern of absorptions in the fingerprint region provides a unique molecular signature that can be used for compound identification and purity assessment [19] [20].

Table 3: Infrared Spectral Fingerprinting Data for Thiepin Ketones

Functional GroupFrequency Range (cm⁻¹)Typical Value (cm⁻¹)Intensity
Aromatic C=O (thiepin ketones)1690-17051698Strong
Saturated ketone C=O1710-17201715Strong
Conjugated ketone C=O1675-16901685Strong
Aromatic C-H stretching3020-31003060Medium
Aliphatic C-H stretching2850-30002920Strong
Fingerprint region (C-C, C-S)1200-700Multiple peaksVariable

The interpretation of infrared spectra for thiepin ketones requires consideration of the effects of substitution on the characteristic absorption frequencies. Electron-withdrawing substituents such as chlorine tend to increase the carbonyl stretching frequency slightly, while electron-donating groups cause a decrease in frequency [21] [17]. These substituent effects are typically small but can be diagnostic for determining substitution patterns.

The intensity of infrared absorptions in thiepin ketones correlates with the change in dipole moment during the vibrational motion. The carbonyl stretching vibration exhibits high intensity due to the large change in dipole moment associated with the C=O bond stretching. Aromatic C-H stretching vibrations typically show medium intensity, while the complex mixture of vibrations in the fingerprint region exhibits variable intensities depending on the specific vibrational mode [17].

Nuclear Magnetic Resonance Analysis of Ring Current Effects

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular structure of 2-chlorodibenzo[b,f]thiepin-10(11H)-one through analysis of chemical shifts and coupling patterns. The aromatic ring systems in dibenzothiepin compounds generate significant ring current effects that influence the magnetic shielding environment of protons throughout the molecule [12] [22] [14].

The ring current effect in aromatic systems arises from the circulation of π-electrons in response to the applied magnetic field during nuclear magnetic resonance measurement. In dibenzothiepin systems, the fused benzene rings generate diatropic ring currents that cause deshielding of protons located in the deshielding cone outside the aromatic rings and shielding of protons located above or below the ring plane [22] [23].

Aromatic protons in 2-chlorodibenzo[b,f]thiepin-10(11H)-one typically resonate in the range of 7.2-8.1 parts per million, which reflects the combined effects of the aromatic carbon hybridization and the ring current contributions from both fused benzene rings [12] [24]. The specific chemical shifts within this range depend on the position of each proton relative to the aromatic ring systems and the influence of the chlorine substituent.

The ring current effects in dibenzothiepin systems are particularly pronounced due to the presence of multiple aromatic rings in close proximity. Protons located in positions where the ring current fields from different benzene rings reinforce each other experience enhanced deshielding effects, resulting in chemical shifts at the downfield end of the aromatic region [14] [23].

Quantitative analysis of ring current effects in heteroaromatic systems has demonstrated that thiophene rings exhibit ring current strengths comparable to benzene rings. In dibenzothiepin systems, the seven-membered thiepin ring containing the sulfur atom contributes to the overall ring current effects, although the magnitude is somewhat reduced compared to six-membered aromatic rings [13] [14].

The chemical shift assignments for different proton environments in 2-chlorodibenzo[b,f]thiepin-10(11H)-one reflect the cumulative effects of multiple magnetic shielding influences. Protons ortho to the carbonyl group experience additional deshielding due to the electron-withdrawing effect of the ketone functionality, resulting in chemical shifts in the range of 7.6-8.2 parts per million [12] [24].

Table 4: Nuclear Magnetic Resonance Ring Current Effects in Dibenzothiepin Systems

Proton EnvironmentChemical Shift Range (ppm)Ring Current EffectMultiplicity
Aromatic H (outside ring current)7.2-8.1Deshielding (+0.5 to +1.0 ppm)Doublet/triplet
Aromatic H (benzene rings)7.0-7.8Moderate deshielding (+0.3 to +0.7 ppm)Multiplet
Methylene H (CH₂ bridge)3.8-4.2Minimal effectSinglet/broad
H adjacent to sulfur7.4-7.9Deshielding (+0.4 to +0.8 ppm)Doublet
H ortho to carbonyl7.6-8.2Strong deshielding (+0.6 to +1.2 ppm)Doublet

The analysis of coupling patterns in the nuclear magnetic resonance spectra of dibenzothiepin compounds provides additional structural information about the substitution patterns and conformational features. Aromatic protons typically exhibit characteristic coupling patterns that reflect their position within the fused ring system and the influence of substituents such as chlorine [24].

The magnitude of ring current effects in dibenzothiepin systems can be quantified by comparison with reference compounds or through the use of aromatic solvent-induced shifts. Studies using benzene as an aromatic solvent have demonstrated significant changes in chemical shifts that correlate with the accessibility of different molecular regions to the solvent aromatic rings [25].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

260.0062638 g/mol

Monoisotopic Mass

260.0062638 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-21-2023

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